hemoglobin F-Beech Island
Description
Properties
CAS No. |
100178-92-5 |
|---|---|
Molecular Formula |
C24H28ClN5O3 |
Synonyms |
hemoglobin F-Beech Island |
Origin of Product |
United States |
Advanced Structural Characterization and Bioreactivity of Hemoglobin F Beech Island
High-Resolution Structural Analysis Methodologies for Variant Hemoglobins
The characterization of hemoglobin variants relies on a suite of high-resolution techniques that elucidate their three-dimensional structure and dynamic behavior. These methods are crucial for understanding how a single amino acid change can alter the protein's function.
X-ray crystallography is a cornerstone technique for determining the precise atomic structure of proteins. nih.gov For hemoglobin variants, this method involves crystallizing the protein and analyzing the diffraction pattern of X-rays passed through the crystal. researchgate.net This yields a high-resolution, three-dimensional electron density map, allowing researchers to model the exact position of each atom. By comparing the crystal structure of a variant hemoglobin to that of normal hemoglobin A or F, scientists can identify subtle to significant changes in the protein's architecture, such as altered side-chain interactions, shifts in the polypeptide backbone, or changes at the interfaces between subunits. researchgate.nettandfonline.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information, particularly on protein dynamics and structure in solution. nih.gov Unlike crystallography, which provides a static picture, NMR can detect the movement of atoms and the flexibility of different protein regions. nih.gov For hemoglobin variants, one-dimensional and two-dimensional NMR techniques can probe the local environment of specific nuclei, such as protons (¹H), to identify structural perturbations caused by an amino acid substitution, even if they are localized to a specific domain. drugbank.com
Molecular dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. rockefeller.edu For variant hemoglobins, MD simulations begin with a known crystal structure and use principles of physics to calculate the trajectory of the molecule's components. nih.govwikipedia.org These simulations are invaluable for understanding how a mutation affects the conformational flexibility and dynamics of the hemoglobin tetramer. They can reveal changes in the interactions between subunits, the stability of salt bridges, and the flexibility of regions like the heme pocket, which are critical for oxygen binding. nih.gov Studies have shown a high correlation between the flexibility of hemoglobin observed in MD simulations and the protein's oxygen affinity. nih.gov
Impact of Aγ53(D4)Ala→Asp Substitution on Tertiary and Quaternary Hemoglobin Structure
Hemoglobin F-Beech Island was identified in newborns and is defined by the substitution of an alanine (B10760859) residue with an aspartic acid residue at position 53 of the Aγ-globin chain (α2Aγ2 53(D4)Ala→Asp). drugbank.com The initial characterization was performed using electrophoretic and chromatographic techniques, followed by amino acid analysis of isolated peptide fragments to confirm the substitution. drugbank.com
| Parameter | Finding | Method of Determination |
| Variant Name | This compound | Trivial name assigned upon discovery. |
| Globin Chain | Aγ (A-gamma) | CM-Cellulose Chromatography |
| Substitution | Alanine → Aspartic Acid | Amino Acid Analysis & Microsequencing |
| Position | 53 (D4) | Tryptic Peptide Analysis (HPLC) |
| Electrophoretic Mobility | "Fast-moving" minor zone near Hb F1 | Cellulose (B213188) Acetate (B1210297) Electrophoresis |
| Chromatographic Behavior | Eluted with minor Hbs F1 and A1 | DEAE-Cellulose Chromatography |
Table 1: Identification and Biochemical Characteristics of this compound based on initial discovery findings. drugbank.com
Protein Folding and Stability Implications of the this compound Variant
The stability of the hemoglobin tetramer is critical for its function, and mutations can impair this stability, leading to denaturation and hemolytic anemia. khanacademy.org Specific studies on the folding pathways and thermodynamic stability of this compound have not been reported.
Nonetheless, the substitution of alanine with aspartic acid at position γ53 introduces a hydrophilic, charged residue in place of a small, hydrophobic one. This change can have several potential effects on protein stability. If the alanine at position 53 is part of a hydrophobic core that stabilizes the protein's fold, its replacement with a charged aspartic acid could be destabilizing. Conversely, if the residue is on the protein surface, the new aspartic acid could form stabilizing salt bridges with nearby positively charged residues. Without a high-resolution structure, the precise impact remains speculative. Unstable hemoglobin variants often show increased susceptibility to denaturation by heat or isopropanol, but no such data is available for Hb F-Beech Island. khanacademy.org
Bioreactivity Assessments in Research Models
The primary function of hemoglobin is the cooperative binding and transport of oxygen. This bioreactivity is finely tuned by the protein's structure and its interaction with allosteric effectors.
Interaction with 2,3-Bisphosphoglycerate (B1242519) (2,3-BPG) and its Modulators
The interaction of hemoglobin with 2,3-bisphosphoglycerate (2,3-BPG), an allosteric effector, is crucial for modulating its oxygen affinity. In fetal hemoglobin (HbF), the binding of 2,3-BPG is inherently weaker than in adult hemoglobin (HbA), leading to a higher oxygen affinity for HbF. This reduced affinity for 2,3-BPG in HbF is primarily due to the substitution of a histidine at position 143 in the beta-globin chain of HbA with a serine in the gamma-globin chain of HbF.
This compound is characterized by a specific amino acid substitution in the A-gamma globin chain, where alanine at position 53 is replaced by aspartic acid (Aγ 53(D4) Ala>Asp). While direct experimental studies on the interaction of this compound with 2,3-BPG are not extensively documented in publicly available research, the structural location of this substitution provides a basis for predicting its potential impact.
The 2,3-BPG binding site is located in the central cavity between the two beta-globin chains in HbA and, analogously, between the two gamma-globin chains in HbF. The amino acid residues lining this cavity are critical for the electrostatic interactions with the negatively charged 2,3-BPG molecule. The substitution in this compound at position 53 of the gamma chain is not in the immediate vicinity of the primary 2,3-BPG binding pocket. However, amino acid changes, even those distant from a functional site, can induce conformational changes that may allosterically modulate ligand binding.
Below is a table summarizing the key amino acid residues involved in 2,3-BPG binding in HbA and HbF, highlighting the context for understanding the potential impact of the this compound mutation.
| Hemoglobin Type | Key Residues in 2,3-BPG Binding Pocket | Consequence |
| Hemoglobin A (HbA) | His2, Lys82, His143 (on β-chains) | Strong electrostatic interaction with 2,3-BPG, leading to lower oxygen affinity. |
| Fetal Hemoglobin (HbF) | Gly1, His2, Lys82, Ser143 (on γ-chains) | Weaker interaction with 2,3-BPG due to the His143Ser substitution, resulting in higher oxygen affinity. |
| This compound | Gly1, His2, Lys82, Ser143 (on γ-chains) with Ala53Asp substitution | The primary interaction is expected to be similar to HbF. The effect of the distal Ala53Asp substitution on 2,3-BPG binding is not experimentally determined but is presumed to be minor. |
Comparative Analysis of Ligand Binding Profiles with Other Hemoglobin F Variants
The ligand binding profile of a hemoglobin variant, particularly its oxygen affinity, is a critical determinant of its physiological function. Fetal hemoglobin and its variants generally exhibit a higher oxygen affinity than adult hemoglobin. This property is essential for efficient oxygen transfer from the maternal to the fetal circulation.
While specific experimental data on the ligand binding profile of this compound is scarce, a comparative analysis can be inferred based on the nature of its amino acid substitution and by contrasting it with other known Hemoglobin F variants. The substitution in this compound (Aγ 53(D4) Ala>Asp) introduces a charged residue on the surface of the gamma-globin chain. The location of this substitution is not within the heme pocket or at the subunit interfaces, which are the primary determinants of oxygen affinity. Therefore, it is anticipated that the intrinsic oxygen binding properties of this compound are not significantly altered compared to normal HbF.
Other Hemoglobin F variants with substitutions in different regions of the gamma-globin chain have been shown to have altered ligand binding profiles. For instance, variants with substitutions near the heme pocket can directly impact oxygen binding and release. Similarly, mutations at the α1γ1 or α1γ2 interfaces can affect the quaternary structural transition between the low-affinity T (tense) state and the high-affinity R (relaxed) state, thereby altering cooperative oxygen binding.
The table below provides a comparative overview of the expected ligand binding characteristics of this compound in relation to normal HbF and other illustrative HbF variants. This comparison is based on the structural location of the mutations.
| Hemoglobin Variant | Amino Acid Substitution | Location of Substitution | Expected Impact on Oxygen Affinity | Rationale |
| Normal Fetal Hemoglobin (HbF) | None | - | Higher than HbA | Reduced interaction with 2,3-BPG. |
| This compound | Aγ 53(D4) Ala→Asp | External surface of the γ-chain | Likely similar to normal HbF | The substitution is not in a region critical for heme function or subunit interactions. Direct experimental data is lacking. |
| Hemoglobin F-Sardinia | Aγ 75(E19) Ile→Thr | Interior of the γ-chain | Potentially altered | This substitution is closer to the heme pocket and could influence the local environment, though it is generally considered a benign variant. |
| Hemoglobin F-Jamaica | Aγ 61(E5) Lys→Glu | External surface of the γ-chain | Likely similar to normal HbF | Similar to the Beech Island variant, this substitution is on the surface and not expected to significantly impact oxygen binding. |
Regulation of Gamma Globin Gene Expression and Hemoglobin F Synthesis Pathways
Developmental Ontogeny of Globin Gene Switching (Fetal-to-Adult Hemoglobin Switch)
The transition from fetal to adult hemoglobin, known as hemoglobin switching, is a classic model of developmental gene regulation. ehaweb.org This process involves a shift from the expression of the γ-globin gene to the β-globin gene within the β-globin locus on chromosome 11. nih.gov
During embryonic development, the initial form of hemoglobin is embryonic hemoglobin. As development progresses, there is a switch to fetal hemoglobin (α2γ2), which is the predominant form for most of gestation. nih.govfrontiersin.org Around the time of birth, a second switch occurs, leading to a decline in γ-globin synthesis and an increase in β-globin synthesis, resulting in the predominance of adult hemoglobin (α2β2). nih.govashpublications.org This switch is not instantaneous and is typically completed within the first year of life. frontiersin.org
The mechanism of this switch is complex and involves several layers of regulation, including the interplay of various transcription factors. A key repressor of γ-globin expression in adults is the transcription factor BCL11A. seekingalpha.com This protein binds to specific sites in the β-globin locus and plays a crucial role in silencing the γ-globin genes. youtube.com Another important transcription factor is KLF1, which preferentially activates the adult β-globin gene and also activates the BCL11A gene, thereby indirectly repressing γ-globin expression. ehaweb.org
Table 1: Key Transcription Factors in Hemoglobin Switching
| Transcription Factor | Primary Role in Globin Gene Regulation |
|---|---|
| BCL11A | Major repressor of γ-globin gene expression in adults. seekingalpha.com |
| KLF1 | Activates adult β-globin gene expression and the BCL11A gene. ehaweb.org |
| c-MYB | Activates KLF1, which in turn activates BCL11A, leading to γ-globin repression. frontiersin.org |
| SOX6 | Cooperates with BCL11A in repressing γ-globin. frontiersin.org |
| ZBTB7A (LRF) | Represses γ-globin independently of BCL11A. researchgate.net |
| TR2/TR4 | Repress γ-globin independently of BCL11A. frontiersin.org |
Signaling Pathways Modulating Gamma-Globin Expression
Several intracellular signaling pathways have been implicated in the regulation of γ-globin gene expression. These pathways can be targeted by pharmacological agents to induce HbF production.
cAMP/cGMP Pathways : Both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are involved in γ-globin gene regulation. researchgate.net The cAMP-dependent pathway has been shown to efficiently induce γ-globin expression in adult erythroblasts. nih.gov Some fetal hemoglobin inducers, such as hydroxyurea, are thought to act in part through the cGMP signaling pathway. researchgate.netnih.gov
Giα/JNK/Jun Pathway : The mitogen-activated protein kinase (MAPK) pathways, including the JNK pathway, are also involved in the regulation of γ-globin expression. tums.ac.ir Activation of the p38 MAPK pathway, in particular, has been shown to be required for γ-globin expression during normal erythroid maturation. nih.gov
Methylation : DNA methylation is a key epigenetic mechanism involved in the silencing of the γ-globin genes during development. nih.govpnas.org The promoter regions of the γ-globin genes are typically hypermethylated in adult erythroid cells, which is associated with their transcriptional repression. researchgate.net A strong inverse correlation exists between the methylation status of the γ-globin gene and its expression. ashpublications.org Drugs that inhibit DNA methylation can reactivate HbF expression. nih.gov
MicroRNA : MicroRNAs (miRNAs) are small non-coding RNAs that can regulate gene expression. Several miRNAs have been identified that can influence HbF levels by targeting key regulatory genes. For example, some miRNAs can down-regulate the expression of BCL11A, a major repressor of γ-globin, leading to increased HbF production. researchgate.netnih.gov
Table 2: Signaling Pathways and their Role in Gamma-Globin Expression
| Signaling Pathway/Mechanism | Effect on Gamma-Globin Expression | Key Molecules Involved |
|---|---|---|
| cAMP-dependent pathway | Induction | cAMP, CREB nih.gov |
| cGMP-dependent pathway | Induction | cGMP, PKG nih.gov |
| p38 MAPK pathway | Induction | p38, CREB1 nih.gov |
| DNA Methylation | Repression (when methylated) | DNMT1 nih.gov |
| MicroRNAs | Can induce or repress depending on the target | miR-486-3p (targets BCL11A) nih.gov |
Functional Analysis of Regulatory Elements within the Beta-Globin Locus Control Region (LCR) and Gamma Globin Promoters
The high-level, tissue-specific expression of the globin genes is controlled by a powerful regulatory element called the Locus Control Region (LCR), located far upstream of the globin gene cluster. wikipedia.orgashpublications.org The LCR consists of several DNase I hypersensitive sites (HSs) and is essential for opening the chromatin structure of the entire β-globin locus, making the individual globin genes accessible to transcription factors. fhcrc.org
The LCR interacts with the promoters of the individual globin genes in a developmentally specific manner. During fetal development, the LCR preferentially interacts with the γ-globin gene promoters, leading to their high-level expression. researchgate.net In adult erythroid cells, the LCR switches its interaction to the β-globin gene promoter. researchgate.net
The γ-globin gene promoters themselves contain several important regulatory elements that are crucial for their expression. These include binding sites for transcription factors such as GATA-1 and CCAAT boxes. nih.gov The tandem CCAAT boxes, in particular, have been shown to be required for the interaction between the γ-globin promoter and the LCR. nih.gov Mutations in the promoter regions of the γ-globin genes can lead to a condition known as hereditary persistence of fetal hemoglobin (HPFH), where HbF production continues at high levels into adulthood. nih.govscielo.br These mutations often occur in regions that are binding sites for transcriptional repressors, leading to the failure of γ-globin gene silencing. ashpublications.org
State of the Art Methodologies for Hemoglobin F Beech Island Investigation
Molecular Genetic Techniques for Variant Identification and Characterization
Genetic analysis is fundamental to pinpointing the exact mutation in the gamma-globin (HBG1 or HBG2) genes responsible for the Hemoglobin F-Beech Island variant.
DNA sequencing provides the ultimate confirmation of a hemoglobin variant by identifying the precise change in the genetic code.
Sanger Sequencing : Often considered the "gold standard" for targeted sequencing, Sanger sequencing is used to analyze a specific gene or region of a gene with high accuracy. nih.gov Once a potential variant is suspected from protein analysis, the relevant gamma-globin gene can be amplified via PCR and then sequenced. This method is highly effective for confirming a known or suspected mutation in a single gene. youtube.com However, its low throughput makes it less suitable for broad screening of multiple genes simultaneously. illumina.com The process provides a clear, readable sequence that allows for the direct identification of the nucleotide substitution, deletion, or insertion that defines this compound.
Next-Generation Sequencing (NGS) : NGS technologies enable the simultaneous sequencing of millions of DNA fragments. illumina.com This massively parallel approach allows for the comprehensive analysis of all globin genes (alpha, beta, delta, and gamma) in a single run, making it a powerful tool for identifying the genetic basis of a hemoglobinopathy, especially in complex cases or when screening for unknown mutations. mdpi.comnih.gov Targeted NGS panels, which focus specifically on the globin gene clusters, offer high sensitivity for detecting not only single nucleotide variants but also larger deletions and insertions that might be missed by other methods. mdpi.comconfex.com This capability is particularly advantageous for characterizing rare variants like this compound and identifying any other co-inherited globin gene mutations. nih.gov
Table 1: Comparison of DNA Sequencing Approaches for Hemoglobin Variant Analysis
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
|---|---|---|
| Principle | Dideoxy chain termination, sequencing one DNA fragment at a time. illumina.com | Massively parallel sequencing of millions of fragments simultaneously. illumina.com |
| Throughput | Low | High |
| Primary Use | Confirmation of known mutations; analysis of single genes. youtube.com | Comprehensive screening of multiple genes; discovery of novel or rare variants. mdpi.comnih.gov |
| Sensitivity | Lower sensitivity for detecting low-frequency variants. illumina.com | High sensitivity for detecting low-frequency variants and complex mutations. illumina.comnih.gov |
| Cost | Cost-effective for single targets. | More cost-effective for analyzing large numbers of genes or samples. nih.gov |
Polymerase Chain Reaction (PCR)-based assays are rapid and cost-effective methods for detecting specific, known mutations.
Allele-Specific PCR (AS-PCR) : This technique uses specifically designed primers that will only bind and amplify a DNA sequence containing the particular mutation of interest. For this compound, one set of primers would be designed to recognize and amplify the normal gamma-globin sequence, while another set would be designed to specifically amplify the sequence containing the "Beech Island" mutation. The presence or absence of a PCR product in the respective reactions provides a clear indication of whether the individual carries the variant allele. nih.gov This method is highly suitable for screening family members or for targeted testing once the specific mutation for this compound has been characterized by sequencing. dovepress.com
Advanced Protein Characterization Techniques for Hemoglobin Variants
Protein analysis is the first step in screening for hemoglobin variants and is crucial for understanding how the genetic mutation affects the hemoglobin molecule itself.
Ion-exchange HPLC is a cornerstone technology for the presumptive identification and quantification of hemoglobin fractions. The method separates different hemoglobin types based on their ionic interaction with a column matrix. nih.gov A programmed buffer gradient is used to elute the hemoglobins, which are then detected by a photometer as they pass through a flow cell. nih.govresearchgate.net
In the analysis of a sample containing this compound, this variant would likely appear as a distinct peak in the chromatogram with a specific retention time (RT), potentially different from that of normal fetal hemoglobin (HbF). The area under the peak is used to calculate the percentage of the variant hemoglobin relative to total hemoglobin. While HPLC is excellent for screening and quantification, many variants can have similar or overlapping retention times, necessitating confirmation by molecular or other protein-analytic methods. diapharma.com
Table 2: Representative HPLC Retention Windows for Common Hemoglobins
| Hemoglobin Fraction | Typical Retention Time (minutes) | Potential Observation for HbF-Beech Island |
|---|---|---|
| HbF | 1.00 - 1.20 | A peak may appear within or near this window, possibly with a slight shift. |
| HbA | 2.30 - 2.60 | Present in varying amounts depending on age and other conditions. |
| HbA2 | 3.50 - 3.90 | Typically quantified for thalassemia diagnosis. nih.gov |
| HbS | 4.30 - 4.60 | Screened for sickle cell disease. |
| HbC | 4.90 - 5.20 | Screened for Hemoglobin C disease. |
Note: Retention times are approximate and can vary between different HPLC systems and protocols.
Capillary Electrophoresis (CE) is another high-resolution automated technique used for separating hemoglobin variants. nih.gov In CE, a sample is injected into a silica capillary filled with a buffer solution, and a high voltage is applied. Hemoglobin molecules migrate through the capillary at different rates based on their charge and the electro-osmotic flow. hematology.org This results in an electropherogram that shows distinct peaks for different hemoglobin fractions. researchgate.net
CE can often resolve variants that co-elute in HPLC, making it a valuable complementary technique. diapharma.com For this compound, CE would provide a quantitative profile of its migration relative to other hemoglobins, aiding in its initial identification. nih.gov Like HPLC, final identification of a variant detected by CE requires confirmatory testing. nih.gov
Mass spectrometry (MS) offers the most definitive characterization of a hemoglobin variant at the protein level by providing a precise measurement of the protein's molecular weight and its amino acid sequence. nih.gov
Top-Down Proteomics : In this approach, intact globin chains are introduced into the mass spectrometer. The instrument measures the exact molecular weight of the protein. An amino acid substitution in this compound would result in a predictable mass shift compared to the known mass of the normal gamma-globin chain. This method provides rapid confirmation of a variant and the nature of the amino acid change (e.g., a lysine to glutamine substitution). fsu.edu
Peptide Mapping (Bottom-Up Proteomics) : For this analysis, the globin chains are first enzymatically digested (typically with trypsin) into smaller peptides. lcms.cz This mixture of peptides is then separated (often by liquid chromatography) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass of each peptide and can then fragment individual peptides to determine their amino acid sequence. By comparing the peptide map of the variant to that of normal gamma-globin, the exact peptide containing the amino acid substitution can be identified and sequenced, pinpointing the precise location of the mutation on the protein chain. nih.govnih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fetal Hemoglobin (HbF) |
| Hemoglobin A (HbA) |
| Hemoglobin A2 (HbA2) |
| Hemoglobin S (HbS) |
| Hemoglobin C (HbC) |
Gel Electrophoresis and Isoelectric Focusing (IEF) for Protein Migration Pattern Analysis
The analysis of hemoglobin variants has traditionally relied on methods that separate proteins based on their physical properties, such as electrical charge. Gel electrophoresis and isoelectric focusing (IEF) are foundational techniques in this regard, providing initial insights into the presence of an abnormal hemoglobin variant like this compound.
Gel Electrophoresis: This technique separates hemoglobin molecules based on their net electrical charge and size as they migrate through a gel matrix under the influence of an electric field. The migration pattern of hemoglobin variants can differ from that of normal hemoglobin A (HbA), fetal hemoglobin (HbF), and other common variants. For instance, cellulose (B213188) acetate (B1210297) electrophoresis at an alkaline pH (8.2-8.6) is a common initial screening method. However, some variants may not show a clear separation from other hemoglobins. Citrate (B86180) agar (B569324) electrophoresis, performed at an acidic pH (6.0-6.2), offers a different separation pattern based on both charge and the interaction of hemoglobin with the agar medium, which can help to distinguish variants that co-migrate on cellulose acetate.
Isoelectric Focusing (IEF): IEF offers higher resolution than conventional gel electrophoresis by separating hemoglobin variants based on their isoelectric point (pI) in a pH gradient. Each hemoglobin variant will migrate to the point in the pH gradient where its net charge is zero. This technique is particularly useful for resolving variants with very similar charges that may not separate well with other electrophoretic methods. Capillary IEF is a more automated and quantitative version of this technique, offering rapid and high-resolution analysis of hemoglobin variants.
| Technique | Principle of Separation | Application in this compound Investigation |
| Cellulose Acetate Electrophoresis | Net electrical charge at alkaline pH | Initial screening to detect abnormal migration patterns compared to standard controls (HbA, HbF, HbS, HbC). |
| Citrate Agar Electrophoresis | Adsorption and charge at acidic pH | Confirmatory testing to differentiate variants that co-migrate on cellulose acetate. |
| Isoelectric Focusing (IEF) | Isoelectric point (pI) in a pH gradient | High-resolution separation of hemoglobin variants, including those with subtle charge differences. |
| Capillary IEF | Automated IEF with quantitative detection | Precise quantification of hemoglobin fractions and high-throughput analysis. |
Cellular Assays for Hemoglobin F-Containing Erythrocytes (F-cells)
The study of this compound extends beyond the protein level to the cellular context. Cellular assays are crucial for quantifying the number of red blood cells (erythrocytes) that contain fetal hemoglobin (F-cells) and for visualizing its intracellular distribution.
Flow Cytometry for F-Cell Quantification and Distribution Analysis
Flow cytometry is a powerful technique for the rapid and objective quantification of F-cells. This method involves labeling a blood sample with a fluorescently tagged monoclonal antibody specific to fetal hemoglobin. The cells are then passed in a single file through a laser beam, and the fluorescence of each cell is measured. This allows for the precise enumeration of F-cells and the determination of the distribution of fetal hemoglobin among the red blood cell population (homocellular vs. heterocellular distribution).
Advantages of Flow Cytometry over Traditional Methods (e.g., Kleihauer-Betke test):
Objectivity: Eliminates the subjective interpretation inherent in microscopic analysis.
Precision: Offers higher precision and reproducibility in quantifying F-cells.
Rapidity: Allows for the analysis of a large number of cells in a short period.
Multiparametric Analysis: Can be combined with other markers to analyze different cell populations simultaneously.
| Parameter | Description | Significance in this compound Research |
| F-cell Percentage | The proportion of red blood cells containing fetal hemoglobin. | Indicates the overall expression level of the fetal hemoglobin variant in the erythrocyte population. |
| HbF Distribution | The pattern of fetal hemoglobin distribution among F-cells (homocellular or heterocellular). | Provides insights into the regulation of fetal hemoglobin expression. |
| Mean Fluorescence Intensity | A measure of the average amount of fetal hemoglobin per F-cell. | Can be used to estimate the intracellular concentration of this compound. |
Immunofluorescence Microscopy for Intracellular Hemoglobin F Detection
Immunofluorescence microscopy is a technique used to visualize the presence and subcellular location of specific proteins within cells. In the context of this compound, this method can be employed to detect the intracellular presence of fetal hemoglobin within erythrocytes. The process involves fixing red blood cells on a slide, permeabilizing their membranes, and then incubating them with a primary antibody that specifically binds to fetal hemoglobin. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, allowing for visualization under a fluorescence microscope. While flow cytometry is more commonly used for quantification, immunofluorescence provides a qualitative assessment of intracellular HbF and can reveal details about its distribution within individual cells.
In Vitro Erythroid Differentiation Models for Studying Hemoglobin Switching and Variant Expression
To understand the molecular mechanisms that regulate the expression of this compound and the process of hemoglobin switching (the transition from fetal to adult hemoglobin production), researchers utilize in vitro erythroid differentiation models. These systems allow for the controlled differentiation of hematopoietic stem and progenitor cells into mature red blood cells in a laboratory setting.
These models typically involve a two-phase culture system:
Expansion Phase: Hematopoietic stem cells (e.g., CD34+ cells) are cultured in a medium containing a cocktail of cytokines to promote their proliferation.
Differentiation Phase: The expanded progenitor cells are then cultured in a different medium that induces their differentiation into mature, hemoglobin-producing erythroblasts.
By studying the expression of different globin genes (including the gamma-globin gene that is mutated in this compound) at various stages of differentiation, researchers can investigate the factors that influence hemoglobin switching and the expression of this specific variant. These models are also valuable for screening potential therapeutic agents that could modulate fetal hemoglobin expression.
Computational Approaches and Bioinformatics for Genetic and Structural Analysis
In the modern era of hemoglobin research, computational approaches and bioinformatics play a pivotal role in the analysis of genetic and structural data related to hemoglobin variants.
Genetic Analysis:
Sequence Alignment: Comparing the DNA sequence of the gamma-globin gene from an individual with this compound to the reference sequence can confirm the specific mutation.
Structural Analysis:
Homology Modeling: If an experimental 3D structure of this compound is not available, its structure can be predicted based on the known structures of normal fetal and adult hemoglobins.
Molecular Dynamics Simulations: These simulations can be used to predict how the amino acid substitution in this compound affects the stability, flexibility, and oxygen-binding properties of the hemoglobin molecule.
Machine Learning:
Machine learning algorithms are being developed to classify hemoglobin variants based on laboratory data and to predict the clinical severity of different hemoglobinopathies.
These computational tools provide valuable insights into the molecular basis of this compound and can help to predict its potential clinical significance.
Comparative Genomics and Evolutionary Aspects of Hemoglobin F Variants
Molecular Evolution of the Hemoglobin Gene Cluster and Emergence of Variants
The β-globin gene cluster on human chromosome 11 is a classic example of evolution by gene duplication and subsequent divergence nih.govrcsb.org. This cluster contains five active genes arranged in developmental order of their expression: the embryonic ε (epsilon) gene, the two fetal γ (gamma) genes (HBG2 and HBG1), and the adult δ (delta) and β (beta) genes frontiersin.orgashpublications.org. The entire cluster is regulated by an upstream Locus Control Region (LCR), a powerful set of enhancer elements that orchestrates the timely expression of each gene ashpublications.org.
The emergence of hemoglobin variants, including Hemoglobin F-Beech Island, is a direct consequence of the molecular evolution of this cluster. The primary mechanisms driving this evolution include:
Gene Duplication: The ancestral β-like globin gene underwent multiple duplications, giving rise to the different genes within the cluster. The tandem arrangement of the Gγ and Aγ genes is a clear product of such an event researchgate.netcanberra.edu.au.
Point Mutations: Single nucleotide substitutions within the coding or regulatory regions of these genes are the most common source of hemoglobin variants zenodo.orgwikipedia.org. These mutations can alter the structure, stability, or oxygen-binding properties of the hemoglobin molecule nih.gov.
Gene Conversion: This process involves the unidirectional transfer of genetic material between highly similar genes, such as the Gγ and Aγ genes. Gene conversion contributes to maintaining the similarity between these genes (concerted evolution) but can also spread mutations from one gene to the other cambridge.org.
Unequal Crossing-Over: Misalignment of homologous chromosomes during meiosis can lead to deletions or duplications of entire genes. This mechanism is responsible for conditions like γ-globin gene triplications and some forms of thalassemia and Hereditary Persistence of Fetal Hemoglobin (HPFH) nih.gov.
Purifying selection has been a significant force in the evolution of vertebrate hemoglobin genes, indicating that the core functions of these proteins are highly conserved. However, the β-globin genes have shown relatively higher rates of evolution following gene transposition events in amniotes researchgate.net. This ongoing evolutionary process continually generates new variants, which are then subject to selective pressures within different populations.
Comparative Studies of this compound with Other Gamma Globin Variants and Hemoglobinopathies
This compound is a specific variant of fetal hemoglobin resulting from a point mutation in one of the gamma-globin genes. Comparing it with other γ-globin variants and related hemoglobinopathies helps to understand its unique characteristics. Over 100 variants of the gamma-globin chain have been described arupconsult.com.
Many γ-globin variants are clinically benign. However, some can cause clinical symptoms in newborns, such as hemolytic anemia, cyanosis, or methemoglobinemia, which typically resolve within the first six months of life as the switch from fetal to adult hemoglobin production occurs arupconsult.com.
Variants can be broadly categorized:
Hereditary Persistence of Fetal Hemoglobin (HPFH): This is a benign condition where HbF production continues at high levels into adulthood frontiersin.orgwikipedia.org. It can be caused by large deletions within the β-globin gene cluster or by point mutations in the promoter regions of the γ-globin genes mdpi.comnih.gov. These mutations often prevent repressor proteins, such as BCL11A, from binding and silencing the γ-globin genes wikipedia.orgyoutube.com. Individuals with HPFH are generally asymptomatic, and the condition can lessen the severity of co-inherited hemoglobinopathies like sickle cell disease or β-thalassemia arupconsult.commdpi.commdpi.com.
Delta-beta (δβ) Thalassemia: Also caused by large gene deletions, this condition involves reduced or absent production of both δ- and β-globin chains wikipedia.orgnih.gov. This leads to a compensatory increase in γ-globin production and elevated HbF levels. Unlike HPFH, δβ-thalassemia can be associated with mild anemia wikipedia.orgtexas.gov.
Structural γ-Globin Variants: Like this compound, these variants arise from mutations that alter the amino acid sequence of the γ-globin chain. Another well-known example is HbF-Sardinia, a common polymorphism where threonine replaces isoleucine at position γ75 cambridge.org.
The clinical significance of a γ-globin variant depends on how the specific amino acid substitution affects the hemoglobin molecule's function. For instance, some substitutions can decrease the stability of the hemoglobin tetramer, leading to Heinz body hemolytic anemia, while others can alter oxygen affinity, causing erythrocytosis (high oxygen affinity) or cyanosis (low oxygen affinity) arupconsult.comnih.gov.
Table 1: Comparison of Gamma Globin Variants and Related Conditions
| Feature | This compound | HPFH (Non-deletional) | δβ-Thalassemia | Sickle Cell Anemia (HbSS) |
|---|---|---|---|---|
| Affected Globin Chain | Gamma (γ) | Gamma (γ) - expression | Delta (δ) and Beta (β) | Beta (β) |
| Genetic Cause | Point mutation in a γ-globin gene | Point mutations in γ-globin gene promoters | Large deletions of δ and β genes | Point mutation in the β-globin gene |
| Primary Hemoglobin | HbF variant (α2γ*2) in newborns | Persistently high HbF (α2γ2) | High HbF (α2γ2) | HbS (α2βS2) |
| Typical Clinical Picture | Often asymptomatic or mild transient neonatal symptoms | Asymptomatic | Mild anemic features | Severe hemolytic anemia, vaso-occlusive crises |
| Effect of High HbF | N/A | Ameliorates other hemoglobinopathies | Compensates for lack of HbA | Ameliorates disease severity |
Population Genetics of this compound and its Distribution
The global distribution of hemoglobinopathies is a direct result of evolutionary pressures, primarily the selective advantage that heterozygous carriers have against malaria nih.gov. This has led to high frequencies of variants like HbS (sickle cell), HbC, and the thalassemias in specific geographic regions, including sub-Saharan Africa, the Mediterranean, the Middle East, and Southeast Asia nih.govnih.gov.
The population genetics of rarer variants like this compound are less well-documented. Such variants often arise from sporadic mutations in local populations nih.gov. Their frequency and distribution are influenced by:
Founder Effect: If a mutation arises in a small, isolated population, it can become relatively common in that group's descendants.
Genetic Drift: Random fluctuations in allele frequencies from one generation to the next can lead to the fixation or disappearance of a rare variant.
Population Movements: Migration and gene flow can introduce variants into new geographic areas.
While major hemoglobinopathies like sickle cell disease and β-thalassemia are common monogenic diseases, with hundreds of thousands of affected individuals born each year, the prevalence of specific fetal hemoglobin variants is often confined to particular ethnic groups or families nih.gov. For example, different HPFH mutations are associated with distinct ethnic populations nih.gov. The distribution of this compound is not widespread and is likely limited to specific lineages. Detailed molecular characterization and haplotype analysis are necessary to trace the origin and spread of such rare mutations within the human population nih.gov.
Emerging Research Paradigms and Future Scholarly Inquiries
Investigation of Novel Genetic Modifiers Influencing Hemoglobin F-Beech Island Expression
The expression of fetal hemoglobin in adults is a polygenic trait, influenced by several genetic modifiers. Identifying these modifiers is crucial for understanding the variable clinical phenotypes of hemoglobinopathies and for developing therapies aimed at reactivating fetal hemoglobin production.
Detailed Research Findings:
Genome-wide association studies (GWAS) have been instrumental in identifying key genetic loci that regulate HbF levels. uthscsa.edu These studies have consistently pointed to three major loci:
BCL11A: This gene, located on chromosome 2, encodes a powerful silencer of gamma-globin expression. Polymorphisms within an erythroid-specific enhancer region of BCL11A are strongly associated with varying levels of HbF. uthscsa.edu
HBS1L-MYB intergenic region: Situated on chromosome 6, this region contains variants that modulate the expression of MYB, a proto-oncogene that influences erythropoiesis and gamma-globin expression. core.ac.uk
The β-globin gene cluster: Located on chromosome 11, this cluster contains the gamma-globin genes (HBG1 and HBG2). Certain single nucleotide polymorphisms (SNPs) within this cluster are associated with increased HbF production. uthscsa.educore.ac.uk
Future research on this compound should investigate the interplay between its specific mutation and these known genetic modifiers. It is plausible that the phenotypic expression of the Ala→Asp substitution could be significantly influenced by the genetic background of an individual, including the presence of specific alleles at the BCL11A, HBS1L-MYB, and β-globin cluster loci. Advanced sequencing technologies and case-control studies would be invaluable in elucidating these interactions.
Interactive Data Table: Key Genetic Modifiers of Fetal Hemoglobin Expression
| Genetic Locus | Gene(s) | Chromosome | Role in HbF Regulation |
| BCL11A Enhancer | BCL11A | 2 | Silencing of gamma-globin expression |
| HBS1L-MYB Intergenic Region | HBS1L, MYB | 6 | Modulation of erythropoiesis and gamma-globin expression |
| β-globin Gene Cluster | HBG1, HBG2 | 11 | Direct regulation of gamma-globin synthesis |
Systems Biology Approaches to Elucidate Complex Regulatory Networks of Gamma Globin Synthesis
The regulation of gamma-globin synthesis is a complex process involving a vast network of transcription factors, epigenetic modifications, and signaling pathways. Systems biology, which integrates multiple layers of biological data, offers a powerful approach to unraveling this complexity.
Detailed Research Findings:
Recent studies have begun to map the intricate regulatory networks governing the switch from fetal to adult hemoglobin. These networks involve:
Transcription Factors: Key transcription factors such as KLF1, LRF, and GATA1 play a pivotal role in this switch. ashpublications.org KLF1, for instance, directly activates the expression of adult β-globin and the HbF silencer BCL11A.
Epigenetic Modifications: DNA methylation and histone modifications are critical for the developmental silencing of the gamma-globin genes. mdpi.com Pharmacological agents that alter these epigenetic marks have been shown to reactivate HbF expression. nih.gov
Signaling Pathways: Various signaling pathways have been implicated in the regulation of gamma-globin expression. nih.gov
A systems biology approach to studying this compound would involve integrating genomic, transcriptomic, proteomic, and epigenomic data from individuals carrying this variant. This could reveal how the specific Ala→Asp substitution perturbs the normal regulatory network of gamma-globin synthesis and potentially identify novel therapeutic targets for reactivating its expression.
Development of Advanced In Vitro and In Vivo Models for Studying this compound Pathobiology
The development of robust preclinical models is essential for studying the pathobiology of rare hemoglobin variants and for testing novel therapeutic strategies.
Detailed Research Findings:
Significant progress has been made in developing both in vitro and in vivo models for hemoglobinopathies:
In Vitro Models: Primary erythroid cultures, derived from hematopoietic stem cells, allow for the detailed study of erythropoiesis and globin gene expression in a controlled environment. nih.gov These systems have been used to test the efficacy of various HbF-inducing agents. nih.gov
In Vivo Models: Genetically engineered mouse models that recapitulate key aspects of human hemoglobinopathies have been developed. These models are invaluable for studying disease mechanisms and for preclinical testing of new therapies.
Exploration of this compound as a Model for Understanding Protein Structure-Function Relationships in Hemoglobin Variants
The single amino acid substitution in this compound provides an excellent opportunity to study the relationship between protein structure and function.
Detailed Research Findings:
The structure of hemoglobin is intricately linked to its function as an oxygen carrier. nih.gov Even minor changes in the amino acid sequence can have profound effects on oxygen affinity, protein stability, and allosteric regulation. nih.govnih.gov
The substitution of alanine (B10760859) with aspartic acid at position 53 of the gamma-globin chain in this compound introduces a negatively charged amino acid. This change could potentially alter the local protein conformation, affect subunit interactions, and influence the molecule's oxygen binding properties. Detailed structural and biophysical studies, such as X-ray crystallography and cryo-electron microscopy, would be necessary to fully understand the functional consequences of this mutation. Such studies would not only provide insights into the specific properties of this compound but also contribute to our broader understanding of how amino acid substitutions impact hemoglobin function.
Unanswered Questions in the Academic Research of this compound and Related Hemoglobin Variants
Despite the advances in our understanding of hemoglobinopathies, many questions remain, particularly for rare variants like this compound.
Key Unanswered Questions:
What is the precise prevalence of this compound in different populations?
What are the clinical and hematological phenotypes associated with this variant, both in the heterozygous and potentially homozygous states?
How does the Ala→Asp substitution affect the oxygen affinity, stability, and sickling properties (if co-inherited with sickle cell trait) of the hemoglobin molecule?
What is the full spectrum of genetic modifiers that influence the expression of this compound?
Could the presence of this compound offer any protective advantage against other diseases, similar to the protective effect of sickle cell trait against malaria?
What are the long-term clinical outcomes for individuals with this compound?
Addressing these questions will require collaborative efforts, including the establishment of patient registries, the development of specific diagnostic tools, and the application of cutting-edge research methodologies. Further research into this compound and other rare hemoglobin variants will undoubtedly provide valuable insights into the complex world of human genetics and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
